molecular formula C25H24FNO3 B11832886 ethyl (R)-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate

ethyl (R)-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate

Katalognummer: B11832886
Molekulargewicht: 405.5 g/mol
InChI-Schlüssel: HTZKFGKIYZKOJI-DEOSSOPVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl ®-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate is a complex organic compound that features a combination of aromatic rings, an ester group, and an amine group

Vorbereitungsmethoden

The synthesis of ethyl ®-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzyloxy and fluorophenyl intermediates, followed by their coupling through amination and esterification reactions. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.

Analyse Chemischer Reaktionen

Ethyl ®-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into more reduced forms, potentially altering its biological activity.

    Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Ethyl ®-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the production of advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of ethyl ®-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Ethyl ®-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate can be compared with similar compounds, such as:

    Ethyl ®-2-((4-(benzyloxy)phenyl)((4-chlorophenyl)amino)methyl)acrylate: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.

    Ethyl ®-2-((4-(benzyloxy)phenyl)((4-methylphenyl)amino)methyl)acrylate: This compound has a methyl group instead of a fluorine atom, which can influence its physical and chemical properties.

Eigenschaften

Molekularformel

C25H24FNO3

Molekulargewicht

405.5 g/mol

IUPAC-Name

ethyl 2-[(R)-(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]prop-2-enoate

InChI

InChI=1S/C25H24FNO3/c1-3-29-25(28)18(2)24(27-22-13-11-21(26)12-14-22)20-9-15-23(16-10-20)30-17-19-7-5-4-6-8-19/h4-16,24,27H,2-3,17H2,1H3/t24-/m0/s1

InChI-Schlüssel

HTZKFGKIYZKOJI-DEOSSOPVSA-N

Isomerische SMILES

CCOC(=O)C(=C)[C@@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)NC3=CC=C(C=C3)F

Kanonische SMILES

CCOC(=O)C(=C)C(C1=CC=C(C=C1)OCC2=CC=CC=C2)NC3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.